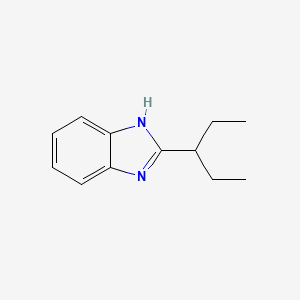

2-(1-ethylpropyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-ethylpropyl)-1H-benzimidazole (2EP-1H-BZ) is a heterocyclic aromatic compound composed of two nitrogen atoms, one carbon atom, and five ringed structures. This compound is known to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Its potential use in laboratory experiments and research has been explored in recent years, as it has been found to be a useful tool in studying various biochemical and physiological processes.

科学的研究の応用

2-(1-ethylpropyl)-1H-benzimidazole has been used in a variety of scientific research applications, including studies on the effects of inflammation and cancer, as well as the development of new drugs. In particular, the compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds.

作用機序

Target of Action

The primary target of 2-(1-ethylpropyl)-1H-benzimidazole is Dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and contributes to the de novo mitochondrial thymidylate biosynthesis pathway . It catalyzes an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .

Mode of Action

The compound interacts with its target, DHFR, by binding to it . This binding leads to the disruption of mitosis as it inhibits microtubule synthesis . The metabolic pathway inhibited involves the binding of the compound to tubulin, the major microtubule protein . This leads to microtubule loss and absence of the spindle apparatus, preventing the alignment and separation of chromosomes during mitosis .

Biochemical Pathways

The affected biochemical pathway is the de novo mitochondrial thymidylate biosynthesis pathway . The compound’s interaction with DHFR disrupts this pathway, affecting the synthesis of glycine, purine, and DNA precursors .

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In rats, orally administered radiolabelled pendimethalin, a compound similar to this compound, was more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . The biotransformation pathway includes oxidation, reduction, and cyclization of pendimethalin .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of root and shoot growth . Initial effects are observed on roots, especially the development of lateral or secondary roots, leading to thickened and stubby primary roots .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is strongly adsorbed to soil particles with negligible leaching . Soil organic matter and clay content thus affect application rates . The compound is most effective when rain is received within 7 days of application .

実験室実験の利点と制限

The use of 2-(1-ethylpropyl)-1H-benzimidazole in laboratory experiments offers a number of advantages. Firstly, it is relatively easy to synthesize and purify the compound, making it a cost-effective tool for research. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound has not been thoroughly studied and its mechanism of action is not yet fully understood. Additionally, the compound has been found to have some toxicity at high concentrations, so it should be used with caution.

将来の方向性

For research include further studies on the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential use in the development of new drugs, as well as its potential toxicity at high concentrations. Finally, further research could be conducted on the compound’s potential use in the treatment of certain diseases, such as inflammation and cancer.

合成法

2-(1-ethylpropyl)-1H-benzimidazole is synthesized through a reaction between 1-ethylpropylbenzene and benzimidazole. The reaction is catalyzed by a base such as sodium hydroxide and is conducted at a temperature of 70-80°C. The reaction yields a white crystalline solid product that is then purified by crystallization with ethanol or methanol. The yield of the reaction is typically in the range of 80-90%.

特性

IUPAC Name |

2-pentan-3-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXNYVPEFIFJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)

![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)